molecular formula C10H6ClNO2 B8087946 3-Chloroisoquinoline-1-carboxylic acid

3-Chloroisoquinoline-1-carboxylic acid

Cat. No. B8087946
M. Wt: 207.61 g/mol
InChI Key: VASFAEHWRGJUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloroisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alkylation of Isoquinoline Heterocycles : Phthalide-3-carboxylic acid has been used in the decarboxylation of isoquinoline derivatives, including 1-chloroisoquinoline, resulting in the alkylation of the isoquinoline heterocycle with a phthalidyl group. This suggests potential applications in chemical synthesis and drug development (Donati, Hung, & Prager, 1990).

  • Synthesis of N,N-Chelate Ligands and Disubstituted Isoquinolines : 1,3-Dichloroisoquinoline has been utilized in catalyzed coupling reactions to produce 1-aryl-3-chloroisoquinolines. This demonstrates its utility in creating complex organic compounds, potentially valuable in pharmaceuticals and materials science (Ford, Sinn, & Woodward, 1997).

  • Mass Spectrometric Study in Drug Development : In the study of bisubstituted isoquinolines as potential drug candidates, such as FG-2216, the gas-phase formation of carboxylic acids from protonated molecules of derivatives including 1-chloroisoquinoline-3-carboxylic acid has been observed. This highlights its role in the characterization of compounds for clinical and forensic analysis (Thevis et al., 2008).

  • Synthesis of Functionalized Thienoisoquinolines : The palladium-catalyzed synthesis of 3,4-thienoisoquinolines, using a masked carboxylic acid to direct C-H activation, points to the potential of 3-Chloroisoquinoline-1-carboxylic acid derivatives in creating biologically relevant compounds (Wong & Forgione, 2012).

  • Bacterial Degradation and Environmental Impact : Studies on bacteria that use chloroquinoline carboxylic acids as a carbon source, such as 3-chloroquinoline-8-carboxylic acid, indicate potential environmental applications, particularly in the biodegradation of such compounds (Tibbles, Müller, & Lingens, 1989).

  • Calpain Inhibitors in Medical Research : Research on calpain inhibitors involving derivatives of chloroisoquinoline, like 3-chloroisoquinoline-4-carboxylic acid, showcases its potential applications in the development of therapeutic agents (Chicharro et al., 2008).

properties

IUPAC Name

3-chloroisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASFAEHWRGJUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroisoquinoline-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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